

The Structural Elucidation of (-)-Galanthamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Galanthine
Cat. No.:	B2436004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-Galanthamine, a pivotal alkaloid in the treatment of Alzheimer's disease. This document details the core structural features, stereochemical configuration, and the experimental methodologies used for its characterization.

Chemical Structure and Stereochemistry

(-)-Galanthamine is a tetracyclic alkaloid belonging to the Amaryllidaceae family.^[1] Its rigid and complex structure features a unique spirocyclic system containing a dihydrobenzofuran moiety fused to a hydro-aza-azulene core. The molecule possesses three stereocenters, which define its specific three-dimensional architecture and biological activity.

The absolute configuration of the naturally occurring and biologically active enantiomer, (-)-Galanthamine, has been unequivocally established as (4aS,6R,8aS) through X-ray crystallography and various spectroscopic techniques.^[2]

Below is a diagram illustrating the chemical structure of (-)-Galanthamine with the numbering of its carbon atoms and the designation of its stereocenters.

Caption: Chemical structure of (-)-Galanthamine with atom numbering.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in (-)-Galanthamine has been determined using single-crystal X-ray diffraction and NMR spectroscopy. The following tables summarize key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of (-)-Galanthamine provide a detailed fingerprint of its chemical environment. The following table presents the chemical shifts (δ) in parts per million (ppm) typically observed in a CDCl_3 solvent.

Atom Number	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	6.06 - 5.92 (m)	127.6 (d)
2	6.06 - 5.92 (m)	127.0 (d)
3	-	143.9 (s)
4a	-	133.1 (s)
4b	4.57 (br s)	88.5 (d)
5 α	1.88 - 1.61 (m)	29.9 (t)
5 β	1.98 (ddd, 15.7, 5.0, 2.4)	29.9 (t)
6	4.15 - 4.08 (m)	61.9 (d)
7 α	1.88 - 1.61 (m)	40.3 (t)
7 β	2.66 (ddd, 15.7, 1.6, 1.6)	40.3 (t)
8a	-	48.7 (s)
9	3.34 (ddd, 14.6, 3.5, 3.5)	53.8 (t)
10	3.18 (ddd, 13.2, 11.4, 2.6)	47.0 (t)
11	6.65 - 6.52 (m)	111.0 (d)
12	6.65 - 6.52 (m)	120.5 (d)
12a	-	133.0 (s)
12b	-	146.2 (s)
OCH ₃	3.79 (s)	55.8 (q)
NCH ₃	Not explicitly assigned	Not explicitly assigned

Data sourced from a technical guide by BenchChem.

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides the most accurate data on bond lengths and angles, confirming the absolute stereochemistry. While a comprehensive table of all bond lengths and

angles is best obtained directly from the raw crystallographic information files (CIF), the following provides an overview of the key structural parameters. The crystallographic data for (-)-Galanthamine and its derivatives can be accessed from the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). For example, CCDC deposition numbers for related structures can be found in various publications.

Note: A specific, comprehensive table of bond lengths and angles for unbound (-)-Galanthamine was not readily available in the searched literature. Researchers are encouraged to consult the primary crystallographic publications and databases for the full dataset.

Specific Rotation

The chiroptical properties of (-)-Galanthamine are characterized by its specific rotation, which is a measure of its ability to rotate plane-polarized light.

Parameter	Value
Specific Rotation ($[\alpha]D^{20}$)	-121° (c 1, EtOH)
Wavelength	589 nm (Sodium D-line)
Temperature	20 °C
Solvent	Ethanol
Concentration	1 g/100 mL

Experimental Protocols

The structural and stereochemical assignment of (-)-Galanthamine relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the connectivity of atoms in the (-)-Galanthamine molecule.

Methodology:

- **Sample Preparation:** A sample of pure (-)-Galanthamine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.
- **^1H NMR Spectroscopy:**
 - The ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **^{13}C NMR Spectroscopy:**
 - The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.
- **2D NMR Spectroscopy:**
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry.

Single-Crystal X-ray Diffraction

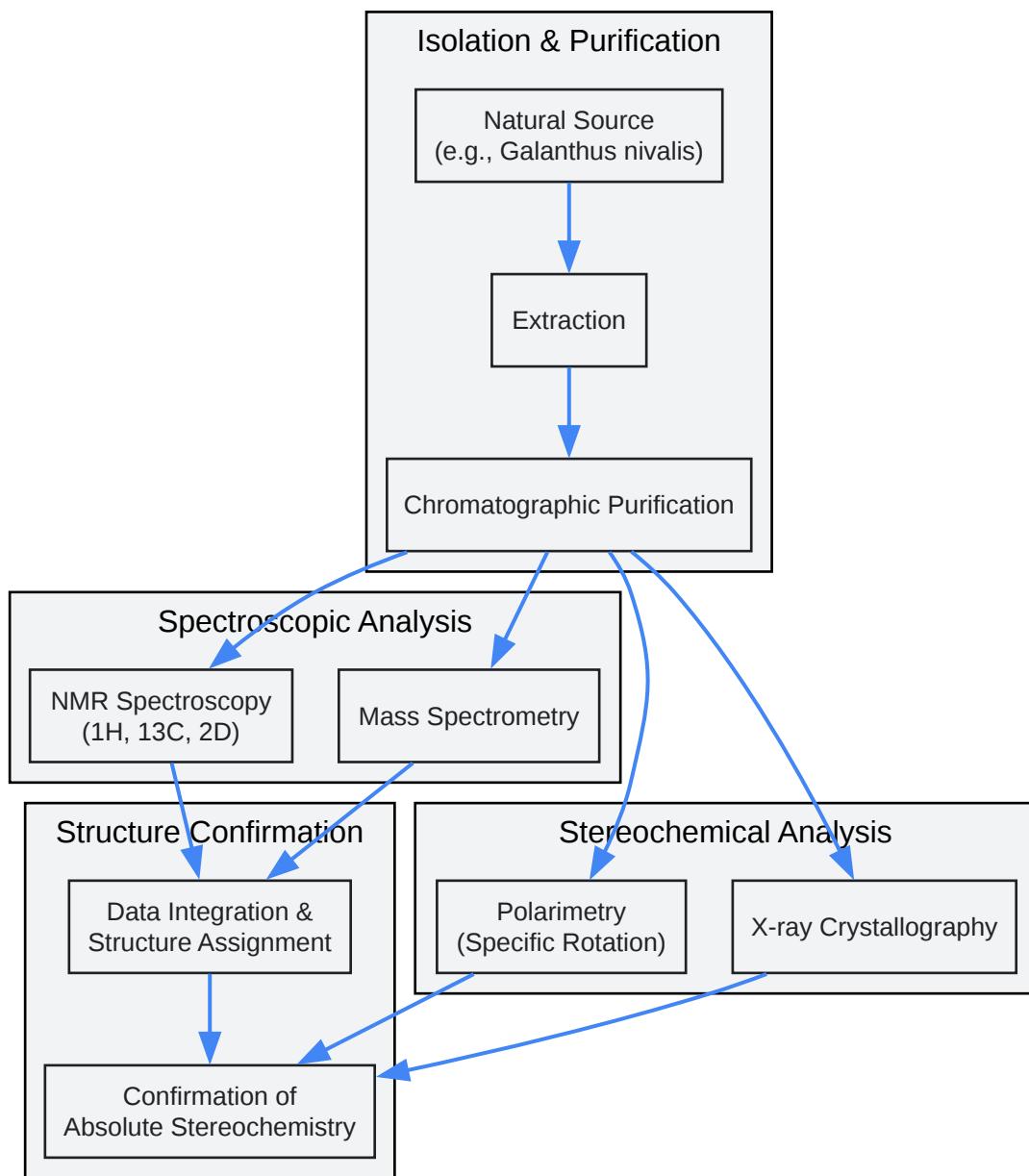
Objective: To determine the precise three-dimensional structure of (-)-Galanthamine, including bond lengths, bond angles, and the absolute stereochemistry.

Methodology:

- Crystallization:
 - High-quality single crystals of (-)-Galanthamine are grown by slow evaporation of a suitable solvent system. Common solvents for the crystallization of alkaloids include ethanol, methanol, acetone, or mixtures thereof. For (-)-Galanthamine, crystallization from its hydrobromide salt in ethanol/water mixtures is a common procedure.[3]
- Data Collection:
 - A suitable single crystal is mounted on a goniometer and placed in a diffractometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
 - A complete dataset is collected by rotating the crystal through a series of angles.
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell parameters and space group.
 - The initial crystal structure is solved using direct methods or Patterson methods.
 - The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
 - The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Determination of Specific Rotation

Objective: To measure the specific rotation of (-)-Galanthamine, a characteristic physical property of a chiral molecule.


Methodology:

- Sample Preparation: A solution of (-)-Galanthamine of a precisely known concentration is prepared in a suitable solvent (e.g., ethanol).
- Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
- Measurement:
 - The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
 - The angle of rotation of plane-polarized light (at a specific wavelength, usually the sodium D-line at 589 nm) is measured at a constant temperature (e.g., 20 °C).
- Calculation: The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length in decimeters.
 - c is the concentration in g/mL.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the structural elucidation of (-)-Galanthamine.

General Workflow for Structural Elucidation of (-)-Galanthamine

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of (-)-Galanthamine.

This guide provides a foundational understanding of the chemical structure and stereochemistry of (-)-Galanthamine, underpinned by established experimental protocols. For further in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural Elucidation of (-)-Galanthamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2436004#chemical-structure-and-stereochemistry-of-galanthamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com